

Gpx4-IN-9 vs. Erastin: A Comparative Guide to Mechanisms of Ferroptosis Induction

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For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer and neurodegeneration. Understanding the precise mechanisms of ferroptosis inducers is paramount for their effective application in research and therapeutic development. This guide provides a detailed, objective comparison of two widely used ferroptosis-inducing compounds, **Gpx4-IN-9** and erastin, focusing on their distinct mechanisms of action, supported by experimental data and protocols.

Delineating the Mechanisms of Action: Direct vs. Indirect GPX4 Inhibition

Gpx4-IN-9 and erastin are categorized into two different classes of ferroptosis-inducing compounds (FINs) based on their mode of action. Erastin is a Class 1 FIN that indirectly inhibits Glutathione Peroxidase 4 (GPX4) by limiting the availability of its essential cofactor, glutathione (GSH). In contrast, **Gpx4-IN-9** is a Class 2 FIN that directly targets and inactivates the GPX4 enzyme.

Erastin: The System Xc- Inhibitor

Erastin's primary mechanism involves the inhibition of the cystine/glutamate antiporter, known as system Xc⁻.[1][2][3][4][5][6] This cell surface transporter, composed of the subunits







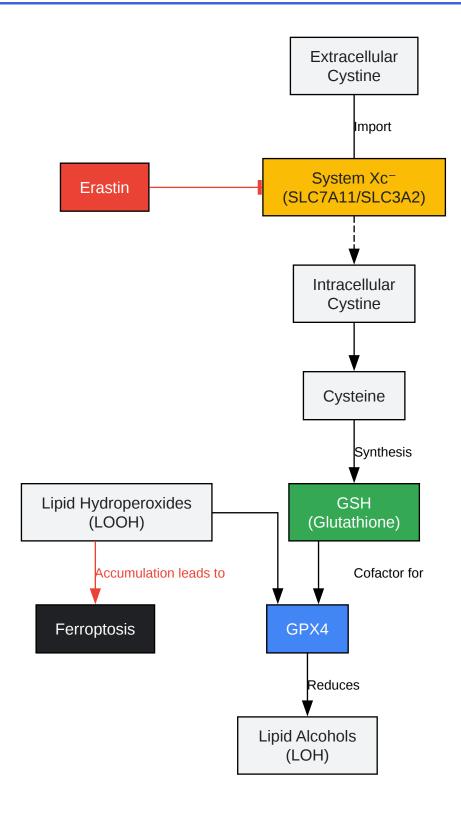
SLC7A11 and SLC3A2, is responsible for importing extracellular cystine in exchange for intracellular glutamate.[3][4]

The inhibition of system Xc⁻ by erastin sets off a cascade of events:

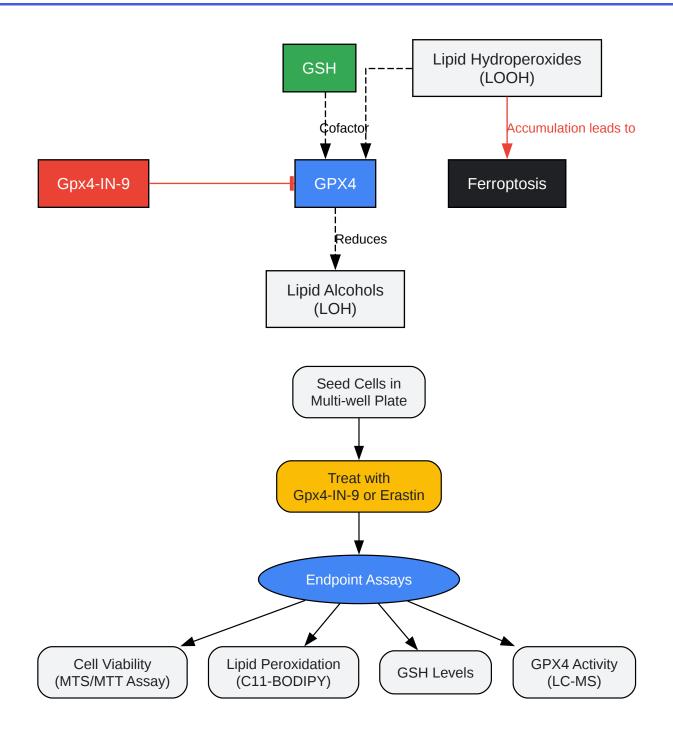
- Cystine Starvation: The blockade of system Xc⁻ prevents the cellular uptake of cystine.[3][4]
- GSH Depletion: Intracellular cystine is a crucial precursor for the synthesis of cysteine, which is subsequently used to produce glutathione (GSH).[3][4][7] By blocking cystine import, erastin leads to a significant depletion of the intracellular GSH pool.[1][8][9]
- Indirect GPX4 Inactivation: GPX4, a key enzyme that neutralizes lipid hydroperoxides, requires GSH as a cofactor to carry out its reductive function.[1][10] The erastin-induced depletion of GSH results in the indirect inactivation of GPX4.[7][8][9][11]
- Lipid Peroxidation: Without functional GPX4, lipid hydroperoxides accumulate, leading to uncontrolled lipid peroxidation and, ultimately, ferroptotic cell death.[1][7]

Initial studies also identified the mitochondrial Voltage-Dependent Anion Channels 2 and 3 (VDAC2/3) as potential targets of erastin.[1][2] However, its primary ferroptosis-inducing activity is now largely attributed to the inhibition of system Xc⁻.[1]









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